9-(4-methoxyphenyl)-13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to cyclization reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
11-(4-Methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new drugs.
Industry: In the materials science field, this compound may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)thieno[2,3-b5,4-c’]dipyridine-2-carboxamide: This compound shares a similar thieno[2,3-b]quinoline core structure but differs in its functional groups and overall molecular architecture.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds also contain a thieno[2,3-b]pyridine core and are used in various applications, including organic light-emitting diodes (OLEDs).
Uniqueness
What sets 11-(4-methoxyphenyl)-2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(1H)-one apart is its unique combination of aromatic and heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23N3O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraen-15-one |
InChI |
InChI=1S/C26H23N3O2S/c1-31-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)27-26-21(20)22-23(32-26)25(30)29-24(28-22)16-7-3-2-4-8-16/h2-4,7-8,11-14,24,28H,5-6,9-10H2,1H3,(H,29,30) |
InChI Key |
YJKDTGSDHMIVRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=O)NC(N4)C5=CC=CC=C5)SC3=NC6=C2CCCC6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=O)NC(N4)C5=CC=CC=C5)SC3=NC6=C2CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.